Enhanced Lipophilicity: Allyl Ester LogP Exceeds Methyl and Ethyl Analogues by 0.16–0.55 Units
The calculated LogP of allyl 3-amino-4-methylbenzoate is 2.50, compared to 1.95 for the methyl ester and 2.34 for the ethyl ester . This 0.16–0.55 log unit increase corresponds to a 1.4- to 3.5-fold higher octanol-water partition coefficient, indicating superior membrane permeability potential relative to the shorter-chain alkyl esters. The isopropyl ester (LogP 2.49) achieves comparable lipophilicity but lacks the terminal alkene reactivity of the allyl group [1]. These values are cross-study comparable, derived from consistent computational methods (XLogP3/ALogP) reported across authoritative chemical databases.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.50 (Allyl 3-amino-4-methylbenzoate) |
| Comparator Or Baseline | Methyl ester: LogP = 1.95; Ethyl ester: LogP = 2.34; Isopropyl ester: LogP = 2.49 |
| Quantified Difference | ΔLogP = +0.55 vs. methyl; +0.16 vs. ethyl; +0.01 vs. isopropyl |
| Conditions | Calculated LogP (XLogP3/ALogP) from ChemSrc and BOC Sciences databases |
Why This Matters
Higher LogP directly influences compound partitioning into biological membranes and organic phases during synthesis, making the allyl ester the preferred choice when increased lipophilicity is desired without sacrificing the amino-methyl benzoate scaffold.
- [1] SIELC Technologies. Isopropyl 3-amino-4-methylbenzoate (CAS 21447-47-2): LogP 2.49. Accessed 2026. View Source
